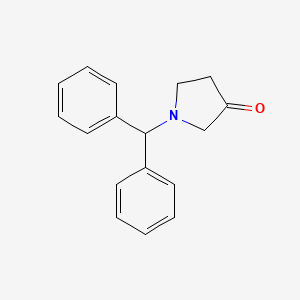

1-benzhydrylpyrrolidin-3-one

Description

Significance of Pyrrolidinone Derivatives in Organic and Medicinal Chemistry

The pyrrolidinone nucleus is a cornerstone in the development of a wide array of therapeutic agents. researchgate.netresearchgate.net Its inherent chemical properties and the ability to introduce diverse substituents at various positions on the ring have made it a versatile building block in drug discovery.

The journey of pyrrolidinone chemistry dates back to the early 20th century, with initial synthetic methods emerging in the 1920s. ontosight.ai Early approaches were often complex and yielded low amounts of the desired products. However, continued research has led to the development of more efficient and scalable synthetic routes, facilitating the widespread use of pyrrolidinone derivatives in various scientific and industrial applications. ontosight.ai The discovery that the pyrrolidinone ring is a key component of numerous natural products with diverse biological activities further fueled interest in this heterocyclic system. nih.gov

The structural diversity of pyrrolidinone derivatives is vast, owing to the multiple sites available for chemical modification. acs.org The five-membered ring can exist in various conformations, and the introduction of substituents can significantly influence its three-dimensional shape. dntb.gov.uaresearchgate.net This structural plasticity allows for the fine-tuning of a molecule's properties to achieve desired biological effects. Pyrrolidinone derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents. ontosight.ai The ability to synthesize a wide spectrum of pyrrolidinone analogs has been crucial in exploring their potential as novel drugs. researchgate.netresearchgate.net

Strategic Importance of the Benzhydryl Moiety in Chemical Scaffolds

The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is another key structural element in many medicinally important compounds. ontosight.ainih.gov Its incorporation into a molecular scaffold can profoundly impact the compound's physical, chemical, and biological properties.

Overview of Research Trajectories for 1-Benzhydrylpyrrolidin-3-one and Related Structures

Research surrounding this compound and its analogs has explored various avenues. For instance, its precursor, 1-benzyl-3-pyrrolidinone (B141626), has been utilized as a starting material in the synthesis of chiral, highly functionalized diazabicycles. chemicalbook.com Furthermore, enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a key intermediate for various drugs. chemicalbook.com The exploration of related structures includes the synthesis of pyrrolidine-2,5-diones bearing a benzhydryl group at the 3-position, which have shown potential as anticonvulsant agents. nih.gov The versatility of the pyrrolidinone scaffold and the influential nature of the benzhydryl group suggest that this compound and its derivatives will continue to be a fertile ground for the discovery of new chemical entities with potential therapeutic applications.

Current Gaps in Fundamental Understanding

Despite the growing interest in substituted pyrrolidinones, a comprehensive understanding of the fundamental chemical properties and reactivity of this compound remains incomplete. Detailed experimental data on its synthesis, spectroscopic characterization, and reactivity profile are not widely disseminated in publicly available literature. While general synthetic methods for pyrrolidin-3-ones exist, specific, high-yielding, and scalable protocols for this compound are not well-documented.

Furthermore, a thorough investigation of its conformational analysis, dictated by the bulky benzhydryl group, and its influence on the reactivity of the ketone and the adjacent methylene (B1212753) groups is an area ripe for exploration. The electronic effects of the N-benzhydryl group on the lactam functionality also warrant a more detailed study.

Emerging Research Avenues

The unique structural features of this compound open up several promising avenues for future research. Its potential as a versatile building block for the synthesis of more complex, biologically active molecules is a key area of interest. The ketone functionality at the 3-position serves as a handle for a variety of chemical transformations, including but not limited to:

Reductive amination: To introduce diverse amine-containing side chains, leading to a library of novel compounds for biological screening.

Wittig and Horner-Wadsworth-Emmons reactions: To install various unsaturated moieties, expanding the structural diversity of the scaffold.

Aldol (B89426) and related C-C bond-forming reactions: To construct more elaborate carbon skeletons.

Moreover, the exploration of the stereoselective synthesis of this compound derivatives is a critical research direction. The presence of a stereocenter at the 3-position upon reduction of the ketone, and the potential for creating additional stereocenters through further functionalization, highlights the importance of developing asymmetric synthetic methodologies.

The investigation of the biological activities of novel derivatives of this compound is another significant research frontier. Given the prevalence of the benzhydryl group in CNS-active compounds, exploring the potential of these new molecules in areas such as neurodegenerative diseases, epilepsy, and psychiatric disorders could yield valuable therapeutic leads. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-benzhydrylpyrrolidin-3-one |

InChI |

InChI=1S/C17H17NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17H,11-13H2 |

InChI Key |

SIIMHCKLHHPEAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzhydrylpyrrolidin 3 One and Its Precursors

Multi-Step Synthesis from Pyrrolidinone Building Blocks

The construction of 1-benzhydrylpyrrolidin-3-one often begins with a pre-formed pyrrolidinone ring system, which is subsequently functionalized. This approach allows for a modular and often more controlled synthesis.

N-Alkylation Strategies Utilizing Benzhydryl Halides or Equivalent Reagents

A primary method for the synthesis of the target compound involves the N-alkylation of a pyrrolidin-3-one precursor. This reaction typically utilizes a benzhydryl halide, such as benzhydryl bromide, as the alkylating agent. The nitrogen atom of the pyrrolidine (B122466) ring acts as a nucleophile, displacing the halide to form the desired N-C bond.

The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the pyrrolidine, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH) or organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction. google.com For instance, the N-benzylation of a carbamate-protected 2,5-dioxo-pyrrolidine has been successfully achieved using benzyl (B1604629) bromide in the presence of NaH in a THF/DMF solvent system. google.com This method can be adapted for the benzhydrylation of pyrrolidin-3-one.

Activated alkyl halides, such as benzyl bromide and allyl bromide, are effective in these alkylation reactions, affording the corresponding N-substituted products in good yields. nih.gov The reactivity of the alkylating agent is a key factor, and in some cases, the active alkylating species can be an azetidinium ion formed in situ from a precursor like 1-(3-chloropropyl)pyrrolidine. figshare.com

Table 1: Representative N-Alkylation Reaction Conditions

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| (R)-(2,5-Dioxo-pyrrolidin-3-yl)-carbamic acid benzyl ester | Benzyl bromide | NaH | THF/DMF | Room Temp | 90% | google.com |

| N-Acetylneuraminic acid derivative | Propargyl bromide | NaH | THF | 0°C to RT | 50% | nih.gov |

| N-Acetylneuraminic acid derivative | Benzyl bromide | NaH | THF | 0°C to RT | 62% | nih.gov |

Cyclization Reactions to Form the Pyrrolidin-3-one Ring System

The formation of the pyrrolidin-3-one ring itself is a critical step. Both intramolecular and intermolecular strategies are employed to construct this five-membered heterocyclic core.

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, and it is particularly well-suited for the synthesis of 5- and 6-membered rings. nih.govnih.gov In the context of pyrrolidin-3-one synthesis, a suitably substituted amino diester can undergo Dieckmann cyclization to yield a 3-oxopyrrolidine-4-carboxylate, which can then be decarboxylated to afford the desired pyrrolidin-3-one.

The mechanism involves the deprotonation of an α-carbon to an ester group by a base, typically a sodium alkoxide, to form an enolate. This enolate then attacks the second ester group within the same molecule in a nucleophilic acyl substitution reaction, leading to the formation of the cyclic β-keto ester. nih.gov The reaction is often followed by acidic workup to protonate the enol and afford the final product. The Dieckmann condensation has been successfully applied to the synthesis of pyrrole-based ring systems, demonstrating its utility in constructing nitrogen-containing heterocycles. acs.org Furthermore, this reaction has been a key step in the synthesis of complex molecules, such as in the formation of a spiro ketone intermediate. acs.org

Table 2: Key Features of the Dieckmann Condensation for Ring Formation

| Feature | Description | Reference |

| Reaction Type | Intramolecular condensation of diesters | nih.gov |

| Product | Cyclic β-keto ester | nih.govnih.gov |

| Ring Sizes Formed | Primarily 5- and 6-membered rings | nih.gov |

| Common Base | Sodium alkoxide | nih.gov |

Intermolecular reactions provide a convergent route to the pyrrolidinone scaffold, often through multi-component reactions that allow for the rapid assembly of molecular complexity. One such approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Azomethine ylides can be generated in situ from the decarboxylation of α-amino acids, and their subsequent reaction with a dipolarophile, such as a maleimide, can produce highly substituted pyrrolidines. nih.govbeilstein-journals.org

Another intermolecular strategy involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. This process, initiated by a simple base, proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org Additionally, the reaction of donor-acceptor cyclopropanes with anilines or benzylamines, promoted by a Lewis acid, leads to the formation of 1,5-substituted pyrrolidin-2-ones through a one-pot ring-opening and lactamization sequence. numberanalytics.com

Stereoselective and Asymmetric Synthesis

The development of stereoselective methods for the synthesis of pyrrolidinones is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry.

Chiral Auxiliaries and Reagents in Pyrrolidinone Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. beilstein-journals.org This strategy is widely used in the asymmetric synthesis of pyrrolidines and their derivatives. The chiral auxiliary directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product.

A variety of chiral auxiliaries have been developed and applied to the synthesis of chiral pyrrolidinone-containing structures. For example, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide, and the subsequent deprotonation and reaction of the enolate can proceed with high diastereoselectivity due to the steric influence of the auxiliary. beilstein-journals.org Evans oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in controlling the stereochemistry of aldol (B89426) reactions, which can be a key step in the construction of substituted pyrrolidinones.

In the context of pyrrolidine synthesis, chiral auxiliaries have been instrumental in the development of stereoselective routes to C2-symmetrical 2,5-disubstituted pyrrolidines, which themselves can serve as chiral ligands or catalysts. The use of chiral auxiliaries is a robust and versatile method for establishing stereocenters with high fidelity, making it a cornerstone of modern asymmetric synthesis.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a chiral enolate with a defined geometry, sterically blocking one face. | |

| Pseudoephedrine | Asymmetric alkylations | Forms a chiral amide enolate, with the methyl group directing the approach of the electrophile. | beilstein-journals.org |

| (R)-pantolactone | General stereoselective reactions | Induces high levels of stereocontrol in various transformations. | |

| (S)-valinol | General stereoselective reactions | Used to create a chiral environment around the reaction center. |

Organocatalytic Approaches for Enantioselective Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. dntb.gov.ua The enantioselective synthesis of the pyrrolidin-3-one core, a crucial component of this compound, has been a major focus. These methods often employ chiral amines, prolinamides, or phosphoric acids to induce high levels of stereocontrol.

Recent reviews highlight the significant progress in the asymmetric synthesis of novel chiral pyrrolidine-based organocatalysts themselves, which are then used to catalyze a variety of transformations. nih.govmdpi.com For instance, prolinamide organocatalysts have been effectively used in asymmetric aldol reactions under solvent-free conditions, aligning with green chemistry principles. mdpi.com The development of pyrrolidine-based chiral porous polymers represents a frontier in this field, enabling heterogeneous organocatalysis in aqueous media with high yields and enantioselectivities for reactions such as asymmetric Michael additions. rsc.org

The organocatalytic conjugate addition of aldehydes to nitroolefins is a well-established method for creating highly functionalized intermediates that can be cyclized to form polysubstituted pyrrolidines. nih.gov These transformations often utilize commercially available catalysts and can lead to the formation of multiple contiguous stereocenters with excellent stereocontrol. nih.gov While direct application to this compound is not extensively documented, these methodologies provide a clear and viable pathway toward its enantioselective synthesis. The general strategies for the synthesis of pyrrolidine-based organocatalysts and their applications in various organic transformations have been extensively reviewed, underscoring the versatility of this approach. dntb.gov.ua

Table 1: Examples of Organocatalysts in Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features |

| Prolinamides | Asymmetric Aldol Reaction | Can be used under solvent-free conditions. mdpi.com |

| Chiral Phosphoric Acids | [3+2] Cycloaddition | Provides access to spiro[pyrrolidin-3,3'-oxindoles]. |

| Pyrrolidine-based Chiral Porous Polymers | Asymmetric Michael Addition | Heterogeneous catalysis in water with high recyclability. rsc.org |

| Dihydroquinine | Asymmetric Michael Addition | Used for the synthesis of chiral succinimide (B58015) derivatives in brine. researchgate.net |

Diastereoselective Control in Functionalization Reactions

The functionalization of the pyrrolidin-3-one scaffold presents the challenge of controlling diastereoselectivity, especially when introducing new stereocenters. Advanced synthetic methods have been developed to address this, often involving domino or cascade reactions that construct the heterocyclic ring with multiple stereocenters in a single, highly controlled step.

One such approach is the one-pot nitro-Mannich/hydroamination cascade reaction, which utilizes a combination of base and gold(I) catalysts to synthesize substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivities. rsc.org Similarly, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls provides access to functionalized pyrrolidines and pyrrolines, with the potential for moderate to excellent diastereoselectivity. acs.orgnih.gov

The synthesis of highly substituted pyrrolidines can also be achieved through diastereoselective three-component coupling reactions. For example, metal-templated reactions of chelating aldehydes, unprotected amino acid esters, and activated olefins lead to polysubstituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, organocatalytic dynamic kinetic resolution cascades have been employed to synthesize highly functionalized pyrrolidines with up to three stereogenic centers as single diastereomers. acs.org These methods, while not exclusively demonstrated for this compound, are highly relevant for the stereocontrolled synthesis of its functionalized derivatives.

Table 2: Diastereoselective Synthetic Strategies for Pyrrolidine Derivatives

| Method | Catalysts/Reagents | Key Outcomes |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysts | Synthesis of pyrrolidines with three stereocenters; high yields and diastereoselectivities. rsc.org |

| Domino-Ring-Opening Cyclization | Iridium Catalysts | Access to functionalized pyrrolidines and pyrrolines. acs.orgnih.gov |

| Three-Component Coupling | Metal-Templated | Highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov |

| Dynamic Kinetic Resolution Cascade | Cinchona Alkaloid-derived Organocatalyst | Highly functionalized pyrrolidines as single diastereomers. acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, such as atom economy, use of safer solvents, and catalytic efficiency, are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates. jk-sci.comprimescholars.comwikipedia.orgnih.gov

A significant advancement in the green synthesis of pyrrolidinones is the development of solvent-free or reduced-solvent reaction conditions. For instance, an efficient and green synthesis of novel polysubstituted 2-pyrrolidinones has been described through a grinding method at room temperature without the need for a catalyst or solvent. tandfonline.comresearchgate.net This multicomponent reaction offers high yields, short reaction times, and a simple workup. tandfonline.comresearchgate.net Another catalyst- and solvent-free methodology for the synthesis of N-substituted pyrrolidones from levulinic acid has also been developed, utilizing a reducing agent in a neat reaction. nih.gov The use of greener solvents like ethanol (B145695)/water mixtures has also been explored in the three-component domino reaction for the synthesis of pyrrolidine-fused spirooxindoles. rsc.org The application of ultrasound irradiation in conjunction with a green additive like citric acid in an ethanol solution represents another sustainable approach to pyrrolidinone synthesis. rsc.org

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of pyrrolidines, research has focused on replacing hazardous and expensive metal catalysts with more environmentally benign alternatives. Organocatalysts, as discussed earlier, are a prime example of this shift. dntb.gov.ua Furthermore, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vn There is also a growing interest in producing pyrrolidones from biomass-derived feedstocks like levulinic acid, employing heterogeneous catalysts that can be easily recovered and reused. researchgate.net These sustainable catalytic approaches, although not always directly applied to this compound, pave the way for greener synthetic routes to this important molecule.

Table 3: Green Chemistry Approaches in Pyrrolidinone Synthesis

| Green Chemistry Principle | Methodology | Example |

| Solvent-Free Synthesis | Grinding of reactants at room temperature | Multicomponent synthesis of polysubstituted 2-pyrrolidinones. tandfonline.comresearchgate.net |

| Reduced-Solvent Synthesis | Use of EtOH/H2O as a solvent system | Three-component domino reaction for spirooxindole synthesis. rsc.org |

| Sustainable Catalysis | Use of inexpensive, non-toxic catalysts | K2CO3-catalyzed synthesis of N-methylpyrrolidine in water. vjs.ac.vn |

| Biomass Utilization | Synthesis from bio-derived feedstocks | Production of N-substituted-5-methyl-2-pyrrolidones from levulinates. researchgate.net |

Chemical Transformations and Reactivity Profile of the 1 Benzhydrylpyrrolidin 3 One Core

Reactions at the Ketone Functionality (C-3 Position)

The ketone group at the C-3 position is a primary site for various chemical modifications, including nucleophilic additions, reductions, and reactions involving the formation of enolates or enamines.

The carbonyl carbon of 1-benzhydrylpyrrolidin-3-one is electrophilic and susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, causing a rehybridization of the carbon from sp² to sp³. pressbooks.publibretexts.org

These reactions can be influenced by both steric and electronic factors. pressbooks.publibretexts.org The reactivity of the ketone in this compound is somewhat diminished compared to a simple, unhindered ketone due to the steric bulk of the benzhydryl group on the nitrogen.

Condensation reactions, a subset of nucleophilic additions, involve the reaction of the ketone with a nucleophile, often a primary or secondary amine, followed by the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com For instance, reaction with a primary amine would lead to an imine, while reaction with a secondary amine results in the formation of an enamine. wikipedia.orgchemistrysteps.com

A notable application of nucleophilic addition is the aldol (B89426) reaction, where an enolate reacts with another carbonyl compound. libretexts.org In the context of this compound, its enolate could react with aldehydes or other ketones. libretexts.org Another variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde under basic conditions to form a chalcone. libretexts.org

The ketone functionality at the C-3 position can be readily reduced to the corresponding secondary alcohol, 1-benzhydrylpyrrolidin-3-ol. This transformation is a common and crucial step in the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, typically reducing ketones and aldehydes without affecting other functional groups like esters or amides. youtube.com Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. imperial.ac.ukscribd.com

The reduction of the ketone introduces a new chiral center at the C-3 position, leading to the formation of stereoisomers (cis and trans isomers with respect to the benzhydryl group). The stereoselectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Table 1: Common Reducing Agents for Ketone Reduction

| Reagent | Abbreviation | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Reduces most carbonyl functional groups |

The presence of α-hydrogens on the carbon atoms adjacent to the ketone (C-2 and C-4 positions) allows for the formation of enolates and enamines. wikipedia.orgmasterorganicchemistry.com These intermediates are key to a wide range of carbon-carbon bond-forming reactions.

Enolization: In the presence of a base, this compound can be deprotonated at the α-carbon to form an enolate. masterorganicchemistry.com The stability and reactivity of the enolate are influenced by several factors. The formation of the enolate can be directed to either the C-2 or C-4 position. The "thermodynamic enolate" is the more substituted and stable enolate, typically formed with weaker, non-bulky bases. masterorganicchemistry.com In contrast, the "kinetic enolate" is the less substituted and less stable enolate, formed faster using a strong, sterically hindered base like lithium diisopropylamide (LDA). masterorganicchemistry.comyoutube.com These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in alkylation reactions. masterorganicchemistry.comyoutube.com

Enamine Chemistry: Reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, leads to the formation of an enamine. wikipedia.orgmasterorganicchemistry.commakingmolecules.com Enamines are nitrogen analogs of enols and are also excellent nucleophiles. wikipedia.org The lone pair of electrons on the nitrogen atom increases the nucleophilicity of the α-carbon. masterorganicchemistry.commakingmolecules.com Enamines derived from this compound can undergo various reactions, including alkylation and acylation. wikipedia.orgmasterorganicchemistry.com A significant advantage of using enamines is that they are generally formed under milder conditions than enolates. makingmolecules.com Hydrolysis of the resulting iminium ion intermediate regenerates the ketone functionality. makingmolecules.com The entire process, known as the Stork enamine synthesis, provides a powerful method for the α-alkylation and α-acylation of ketones.

The equilibrium between the keto and enol forms is known as keto-enol tautomerism. nih.gov While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as solvent polarity. nih.gov

Transformations Involving the Pyrrolidine Nitrogen (N-1 Position)

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com In the context of this compound, the most relevant transformation at the N-1 position would be the cleavage of the N-benzhydryl bond, a process known as N-debenzhydrylation. This reaction would yield the corresponding secondary amine, pyrrolidin-3-one, which can then be further functionalized.

N-debenzhydrylation can be challenging due to the stability of the benzhydryl group. However, specific reagents and conditions can achieve this transformation. Catalytic hydrogenation is a common method for cleaving N-benzyl and related groups. The reaction typically involves hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Another approach could involve the use of strong acids or other specific deprotecting agents, although the conditions might need to be harsh and could potentially affect other parts of the molecule.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a large and sterically demanding substituent. researchgate.netwikipedia.org Its presence on the pyrrolidine nitrogen has several important consequences for the reactivity of this compound.

Steric Hindrance: The bulkiness of the benzhydryl group sterically hinders the nitrogen atom, reducing its nucleophilicity and basicity compared to a simple N-alkylpyrrolidine. This steric shield can also influence the stereochemical outcome of reactions at the C-3 ketone by directing the approach of incoming reagents to the less hindered face of the molecule.

Electronic Effects: While primarily a steric influencer, the phenyl rings of the benzhydryl group can have minor electronic effects on the nitrogen atom.

Stabilization: The benzhydryl group can stabilize adjacent carbocations, which could be relevant in certain reaction mechanisms. However, its primary role in the context of this compound is to act as a bulky protecting group for the nitrogen and to influence the stereochemistry of reactions.

The interplay between the reactivity of the ketone at C-3 and the influence of the N-benzhydryl group makes this compound a versatile building block in organic synthesis.

Reactions at the Pyrrolidine Ring System (excluding C-3)

The presence of the nitrogen atom and the adjacent ketone influences the reactivity of the pyrrolidine ring at the α-positions.

The carbon atoms alpha to the ketone (C-2 and C-4) are susceptible to functionalization. The nitrogen atom's presence makes the α-protons at C-2 and C-4 amenable to deprotonation, forming an enolate or enamine equivalent, which can then react with various electrophiles.

Modern synthetic methods allow for the direct α-functionalization of cyclic amines. One such approach involves a redox-neutral process where an iminium ion intermediate is generated in situ and subsequently trapped by a nucleophile. nih.gov While not specifically detailed for this compound, this methodology is applicable to a broad range of cyclic secondary amines. nih.gov The process typically involves deprotonation of the amine, followed by the addition of a hydride acceptor and an organolithium nucleophile. nih.gov This strategy allows for the regioselective and stereospecific introduction of substituents. nih.gov

Another powerful strategy for the α-functionalization of pyrrolidines is the use of quinone monoacetals as oxidizing agents in the presence of a base like DABCO. nih.gov This method facilitates the one-step synthesis of α-aryl-substituted pyrrolidines. nih.gov The reaction proceeds through the formation of an enamine, which then attacks the arylating agent. nih.gov A variety of aryl and heteroaryl groups can be introduced at the α-position using this protocol. nih.gov

A one-pot photo-enzymatic cascade process has also been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, including the synthesis of chiral α-functionalized phenylpyrrolidines. rsc.org This method combines a light-driven C–N cross-coupling with a biocatalytic carbene transfer, offering high stereoselectivity. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Redox-Neutral C-H Functionalization | 1. Base (e.g., n-BuLi) 2. Hydride Acceptor (e.g., Benzophenone) 3. Organolithium Nucleophile (RLi) | α-Substituted Pyrrolidine | Protecting-group-free, regioselective, stereospecific. nih.gov |

| Oxidative C-H Arylation | Quinone Monoacetal, DABCO, Aryl Nucleophile | α-Aryl-Substituted Pyrrolidine | One-step synthesis, compatible with various aryl groups. nih.gov |

| Photo-enzymatic Cascade | Dual Ni/PC photocatalyst, Engineered Carbene Transferase | Chiral α-Functionalized Phenylpyrrolidine | High enantioselectivity, sustainable approach. rsc.org |

Ring expansion and contraction reactions are fundamental transformations in organic synthesis that alter the size of a cyclic system. wikipedia.org These reactions are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Ring Contractions: The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones upon treatment with a base. harvard.edu This reaction proceeds via a cyclopropanone (B1606653) intermediate. While not specifically documented for this compound, if an α-halo derivative were prepared, this pathway could potentially lead to a cyclopropane-fused azetidine (B1206935) derivative. Another approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines with silylborane, highlighting a modern strategy for skeletal editing. osaka-u.ac.jpresearchgate.netnih.gov

Ring Expansions: Ring expansions of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org These reactions often involve the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond. For this compound, conversion of the ketone to a functional group that can generate an exocyclic carbocation could initiate a ring expansion to a piperidine (B6355638) derivative. For instance, reaction with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group. The stability of the resulting six-membered ring would be a driving force for this transformation. chemistrysteps.comyoutube.com

| Transformation | General Method | Potential Application to this compound | Driving Force |

| Ring Contraction | Favorskii Rearrangement of α-halo ketone | Formation of a cyclopropane-fused azetidine derivative from an α-halo-1-benzhydrylpyrrolidin-3-one. | Formation of a cyclopropanone intermediate. harvard.edu |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Conversion of the C-3 ketone to an amino alcohol, followed by diazotization to form a piperidine derivative. | Formation of a more stable carbocation and a less strained ring. wikipedia.org |

| Ring Expansion | Reaction with Diazomethane | Insertion of a methylene group to form a 1-benzhydrylpiperidin-4-one. | Release of ring strain (if any) and formation of a stable six-membered ring. chemistrysteps.comyoutube.com |

Reactivity of the Benzhydryl Moieties

The two phenyl rings of the benzhydryl group are key sites for electrophilic aromatic substitution, while the diphenylmethane (B89790) carbon offers a potential site for other transformations.

The N-pyrrolidinyl group attached to the benzylic carbon is generally considered to be an activating group due to the electron-donating nature of the nitrogen atom. However, this effect is transmitted through the benzylic carbon. The primary influence on the phenyl rings will be the alkyl substituent nature of the rest of the molecule. Alkyl groups are weakly activating and are ortho, para-directors. libretexts.org Therefore, electrophilic substitution on the phenyl rings of the benzhydryl group is expected to occur primarily at the ortho and para positions. libretexts.org Steric hindrance from the bulky pyrrolidinone ring system might favor substitution at the less hindered para position. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

| EAS Reaction | Typical Reagents | Expected Major Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | para,para'-Dinitro-1-benzhydrylpyrrolidin-3-one | ortho, para-directing (weakly activating) |

| Bromination | Br₂, FeBr₃ | para,para'-Dibromo-1-benzhydrylpyrrolidin-3-one | ortho, para-directing (weakly activating) |

| Sulfonation | Fuming H₂SO₄ | para,para'-Disulfonic acid derivative | ortho, para-directing (weakly activating) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para,para'-Diacyl derivative | ortho, para-directing (weakly activating) |

The diphenylmethane carbon (the benzylic carbon) is a potential site for reactions, although its reactivity might be limited due to the absence of a hydrogen atom in the case of a tertiary carbon or the stability of the C-N bond. If a hydrogen were present, benzylic oxidation or radical halogenation could be possible. However, in the context of this compound, this position is a quaternary carbon attached to the nitrogen and two phenyl rings, making it sterically hindered and generally unreactive towards many transformations. Cleavage of the C-N bond would require harsh conditions.

Design and Synthesis of 1 Benzhydrylpyrrolidin 3 One Derivatives and Analogs

Structural Modification Strategies

The chemical architecture of 1-benzhydrylpyrrolidin-3-one offers several sites for modification. These include the two phenyl rings of the benzhydryl group, the nitrogen and carbon atoms of the pyrrolidinone ring, and the potential for annulation to form more complex polycyclic systems.

Substitutions on the Phenyl Rings of the Benzhydryl Group

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a key feature of the molecule. Introducing substituents onto these aromatic rings is a common strategy to modulate the electronic and steric properties of the compound. This can be achieved through standard electrophilic aromatic substitution reactions or by using appropriately substituted starting materials.

For instance, in the synthesis of related N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, various substituents are introduced onto the phenyl rings of the benzhydryl group. These include halogens (such as chloro, fluoro, bromo), cyano, nitro, linear or branched alkyl, and alkoxy groups, as well as trifluoromethyl and trifluoromethoxy radicals. nih.gov The synthesis often starts with a substituted benzhydrylamine which is then used to construct the heterocyclic ring. A prominent example involves the use of bis(4-chlorophenyl)methylamine hydrochloride, leading to a derivative with a chlorine atom on each phenyl ring. nih.gov

Table 1: Examples of Substituents on the Phenyl Rings of Benzhydryl Analogs

| Substituent (R, R') | Position |

| Hydrogen | - |

| Halogen (Cl, F, Br, I) | para, meta, ortho |

| Cyano | para, meta, ortho |

| Nitro | para, meta, ortho |

| Alkyl (C1-C6) | para, meta, ortho |

| Alkoxy (C1-C6) | para, meta, ortho |

| Trifluoromethyl | para, meta, ortho |

| Trifluoromethoxy | para, meta, ortho |

This table is illustrative of common substitutions made on the benzhydryl moiety in related chemical series.

Alkylation/Acylation at the Pyrrolidinone Ring

The pyrrolidinone ring itself presents opportunities for further functionalization. The carbon atoms adjacent to the carbonyl group and the nitrogen atom are potential sites for alkylation and acylation reactions. These modifications can introduce new functional groups, alter the shape and polarity of the molecule, and create new points for interaction.

While specific examples of C2-alkylation on the this compound scaffold are not extensively documented in readily available literature, general methods for the alkylation and acylation of pyrrolidinones are well-established. For example, N-acylation of various nitrogen-containing heterocycles, including pyrroles, can be achieved using N-acylbenzotriazoles, which are effective acylating agents for primary and secondary amines. beilstein-journals.org The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones often involves the functionalization of a pre-formed pyrrolin-2-one ring with amines at the 3-position. beilstein-journals.orgresearchgate.net

The alkylation of related N-protected prolines is a key step in the synthesis of complex molecules. For instance, the synthesis of the hepatitis C virus inhibitor Daclatasvir involves the alkylation of N-protected proline with a bis(2-bromoethanone) derivative. nih.gov These established synthetic protocols suggest that direct alkylation or acylation of the this compound ring is a feasible strategy for generating novel derivatives.

Heterocyclic Ring Fusions or Spiro-Compound Formation

Expanding the this compound scaffold through the fusion of additional heterocyclic rings or the creation of spirocyclic systems is a sophisticated strategy to generate structurally complex and three-dimensional molecules.

Heterocyclic Ring Fusions: Fused heterocyclic systems can be constructed by building a new ring onto the existing pyrrolidinone framework. For example, the synthesis of pyrrolidine-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a three-component [3+2] cycloaddition followed by an intramolecular Heck reaction. rice.edu This demonstrates a powerful method for creating complex, fused polycyclic structures from simpler pyrrolidine (B122466) adducts. Another approach involves the oxidative fusion of an imidazole (B134444) ring to a quinoxalin-2-one core, showcasing a method to build up fused imidazo[1,5-a]quinoxalin-4-ones. researchgate.net

Spiro-Compound Formation: The carbonyl group at the 3-position of the pyrrolidinone ring is an ideal handle for constructing spirocyclic systems. A particularly well-explored area is the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. These compounds are often synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a methyleneindolinone. nih.gov The azomethine ylides can be generated in situ from the condensation of an isatin (B1672199) with an amino acid, and the N-benzhydryl group can be present on the pyrrolidine nitrogen. This multicomponent reaction allows for the rapid assembly of complex spiro-heterocycles with a high degree of stereocontrol. nih.govresearchgate.net

Another method for creating spiro[pyrrolidine-3,3'-oxindoles] involves the oxidative ring contraction of tryptamines. rsc.orggoogle.com This one-pot Pictet-Spengler-type reaction followed by an N-bromosuccinimide (NBS)-mediated oxidative rearrangement provides a direct route to these valuable scaffolds. rsc.orggoogle.com

Table 2: Synthetic Strategies for Spiro- and Fused-Ring Derivatives

| Strategy | Reaction Type | Resulting Scaffold | Key Reactants |

| Spirocyclization | [3+2] Cycloaddition | Spiro[pyrrolidine-3,3'-oxindole] | Isatin, Amino Acid, Methyleneindolinone |

| Spirocyclization | Oxidative Rearrangement | Spiro[pyrrolidine-3,3'-oxindole] | Tryptamine, Aldehyde, Oxidant (e.g., NBS) |

| Ring Fusion | [3+2] Cycloaddition / Heck | Pyrrolo[2,1-a]isoquinoline | Amino ester, Bromobenzaldehyde, Maleimide |

Isosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties. nih.govnih.gov This strategy is employed to enhance desired properties of a molecule while maintaining its core biological activity.

Pyrrolidine Ring Modifications (e.g., Nitrogen or Carbon replacements)

The five-membered pyrrolidine ring can be replaced by other cyclic structures to explore different spatial arrangements and physicochemical properties. Common isosteres for the pyrrolidine ring include four-membered azetidine (B1206935) rings and six-membered piperidine (B6355638) rings. researchgate.netresearchgate.net

Table 3: Common Isosteric Replacements for the Pyrrolidine Ring

| Original Ring | Isosteric Replacement | Key Structural Difference |

| Pyrrolidine (5-membered) | Azetidine (4-membered) | Smaller, more strained ring |

| Pyrrolidine (5-membered) | Piperidine (6-membered) | Larger, more flexible ring |

Benzhydryl Group Isosteres

The benzhydryl group, while a common pharmacophore, can be replaced by other bulky, lipophilic groups to modulate properties. These isosteres often aim to mimic the shape and electronic character of the diphenylmethyl moiety while potentially offering improved metabolic stability or different substitution patterns.

Potential isosteres for the benzhydryl group include tricyclic systems like dibenzo[b,f]thiepine, dibenzo[b,d]furan, and thioxanthene. These rigid scaffolds can project substituents into similar regions of space as the two phenyl rings of the benzhydryl group.

Dibenzo[b,f]thiepine: The synthesis of 10-(4-methylpiperazino)dibenzo[b,f]thiepin demonstrates the use of this tricyclic core in neurotropic agents. rice.edu The core structure, dibenzo[b,f]thiepin-10(11H)-one, is a versatile synthon for creating various fused heterocyclic systems.

Dibenzo[b,d]furan: This planar, rigid system is another potential isostere. Dibenzofuran derivatives have been explored for various medicinal applications. The synthesis of compounds containing this moiety often involves cross-coupling reactions. researchgate.net

Thioxanthene: The thioxanthen-9-one-10,10-dioxide scaffold has been used to generate libraries of compounds via parallel synthesis, with substitutions often made at the 3-position. researchgate.net

While direct syntheses of the pyrrolidin-3-one derivatives of these specific isosteres are not widely reported, the established chemistry of these tricyclic systems provides clear pathways for their incorporation as benzhydryl replacements. rice.eduresearchgate.net

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry has revolutionized the process of chemical synthesis by allowing for the production of a vast number of compounds in a single, systematic process. nih.gov This approach is a cornerstone of modern medicinal chemistry, providing the chemical diversity necessary for high-throughput screening campaigns. For scaffolds like this compound, where multiple points of structural variation exist, combinatorial strategies are particularly effective.

Parallel Synthesis Methodologies

Parallel synthesis is a technique used to accelerate the discovery and optimization of new compounds by conducting multiple experiments simultaneously in a spatially separated manner. combichemistry.comuniroma1.it This method allows for the systematic modification of a core scaffold, with each reaction vessel containing a single, distinct product whose identity is known by its location in the reaction array. This approach avoids the complex deconvolution processes required for pooled libraries. uniroma1.it

The application of parallel synthesis is well-suited for building libraries of drug-like molecules, including N-substituted pyrrolidines. nih.gov While specific literature detailing the parallel synthesis of this compound is not prevalent, the principles can be illustrated by the high-throughput synthesis of analogous pyrrolidine libraries. For instance, automated nanoscale synthesis has been employed to create over 1,000 iminopyrrolidine derivatives through a Ugi three-component reaction. nih.gov This process utilizes automated nano-dispensing technology to combine chiral glutamine, various oxo-components, and isocyanides, demonstrating high stereoselectivity and tolerance for a wide array of functional groups. nih.gov

A typical workflow for the parallel synthesis of a pyrrolidine library involves:

Scaffold Preparation: Synthesis of a common pyrrolidine-based intermediate.

Reaction Array Setup: Dispensing the common intermediate into an array of reaction vessels (e.g., a 96-well plate).

Reagent Addition: Addition of a diverse set of building blocks (e.g., various aldehydes, amines, or isocyanides) to the individual wells.

Reaction and Work-up: The reactions are run under optimized conditions, often pushed to completion with excess reagents, followed by a streamlined purification process. combichemistry.com

Modern laboratories often utilize robotic liquid handlers and specialized reaction blocks, such as the Radleys Carousel or GreenHouse synthesizers, which allow for simultaneous heating, cooling, stirring, and refluxing of multiple reactions under an inert atmosphere. youtube.com This automation increases efficiency, reproducibility, and safety, while significantly reducing the time from compound design to biological testing. nih.govnih.gov

Table 1: Illustrative Building Blocks for Parallel Synthesis of Pyrrolidine Derivatives

This table showcases a representative set of building blocks that could be used in a parallel synthesis campaign to generate a library of substituted pyrrolidines, demonstrating the potential for rapid SAR exploration.

| Building Block Type | Example 1 | Example 2 | Example 3 | Example 4 |

| Oxo Components | Formaldehyde | Benzaldehyde | 4-Chlorobenzaldehyde | Cyclohexanone |

| Isocyanides | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl (B1604629) isocyanide | 2,6-Dimethylphenyl isocyanide |

This table is illustrative and based on general principles of parallel synthesis applied to similar heterocyclic systems.

Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing compound libraries, where molecules are built step-by-step while attached to an insoluble polymer support or resin. nih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by washing the resin.

A notable example of this technique applied to a related scaffold is the encoded combinatorial synthesis of a library of highly functionalized mercaptoacyl pyrrolidines. nih.govresearchgate.netnih.gov This method utilizes a "split-and-pool" strategy, which allows for the creation of a vast number of compounds. nih.gov In this specific study, a library of 240 distinct pyrrolidines was prepared on TentaGel resin, a beaded polymeric support. nih.govresearchgate.net

The key features of this solid-phase synthesis were:

Resin and Linker: The synthesis was performed on a resin functionalized with an acid-cleavable linker (4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid, HMPB), allowing for the final product to be released from the solid support under mild acidic conditions. nih.govresearchgate.net

Orthogonal Protection: The use of orthogonally protected building blocks was crucial. For example, Fmoc (base-labile) and Alloc (removed by specific palladium catalysis) protecting groups were used to selectively unmask different parts of the molecule for further reaction. nih.govresearchgate.net

Encoded Synthesis: Each bead in the synthesis carried not only the pyrrolidine compound but also an oligomeric "tag." This tag, built in parallel with the main compound, served as a chemical barcode, recording the specific synthetic steps that particular bead had undergone. After screening, the structure of an active compound could be identified by analyzing the tag on its corresponding bead. nih.govnih.gov

The general synthetic sequence for creating the pyrrolidine library on the solid support involved cycles of deprotection, coupling with the next building block, and tag addition, followed by pooling and splitting the resin beads for the next diversification step. nih.gov After completion of the synthesis, the final compounds were cleaved from the resin for biological screening. nih.gov This encoded strategy proved highly efficient for identifying potent enzyme inhibitors from the library. nih.govnih.gov

Table 2: Representative Structures from an Encoded Solid-Phase Pyrrolidine Library Synthesis

The following table presents the structures of some of the most potent angiotensin-converting enzyme (ACE) inhibitors that were identified from the screening of a solid-phase combinatorial library of mercaptoacyl pyrrolidines. nih.gov This demonstrates the utility of the approach in discovering novel, active compounds.

| Compound ID | R1 Group | R2 Group | Ki (pM) |

| 1 | Thiophen-2-ylmethyl | (CH₂)₂Ph | 160 |

| 2 | Thiophen-2-ylmethyl | CH₂-Cyclohexyl | 210 |

| 3 | 3,4-Dichlorobenzyl | (CH₂)₂Ph | 210 |

| 4 | 3,4-Dichlorobenzyl | CH₂-Cyclohexyl | 220 |

Data sourced from Maclean, D. et al. (1997). nih.gov

This solid-phase approach, with its inherent advantages in purification and the potential for massive diversification through split-and-pool methods, represents a highly effective strategy for the generation of libraries based on the this compound scaffold and its analogs.

Advanced Spectroscopic and Structural Characterization of 1 Benzhydrylpyrrolidin 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A complete NMR analysis of 1-benzhydrylpyrrolidin-3-one would involve a suite of experiments to establish the connectivity and spatial arrangement of atoms.

1H, 13C, and Heteroatom NMR for Complex Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the protons of the pyrrolidinone ring. The chemical shifts (δ) and coupling constants (J) of these signals would offer initial clues about their chemical environment and neighboring protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the pyrrolidinone ring, the methine carbon, and the aromatic carbons. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, carbonyl).

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.20-7.50 | m | - |

| CH (benzhydryl) | 4.50 | s | - |

| CH₂ (pyrrolidine, α to N) | 3.00-3.20 | m | - |

| CH₂ (pyrrolidine, β to N) | 2.50-2.70 | m | - |

| CH₂ (pyrrolidine, adjacent to C=O) | 2.80 | t | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 208.0 |

| C (aromatic, ipso) | 140.0 |

| C (aromatic) | 127.0-129.0 |

| CH (benzhydryl) | 75.0 |

| CH₂ (pyrrolidine, α to N) | 55.0 |

| CH₂ (pyrrolidine, β to N) | 45.0 |

| CH₂ (pyrrolidine, adjacent to C=O) | 50.0 |

Note: The data in the tables above are hypothetical and are provided for illustrative purposes only, as experimental data for this compound is not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidinone ring and the benzhydryl moiety.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Dynamic NMR for Conformational Studies

The pyrrolidine (B122466) ring can exist in various conformations, and the bulky benzhydryl group can exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could reveal information about these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for processes such as ring puckering and rotation around the N-C (benzhydryl) bond.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal Diffraction Analysis

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would yield precise atomic coordinates. This data would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and providing insight into the molecule's stereochemistry.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.0 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformation Analysis in the Solid State

The crystallographic data would reveal the precise conformation of the pyrrolidinone ring (e.g., envelope or twist conformation) in the solid state. It would also show the orientation of the benzhydryl group relative to the pyrrolidine ring, providing valuable information about steric interactions and packing forces within the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, enabling the determination of its elemental formula. For this compound, HRMS is critical to distinguish it from other compounds with the same nominal mass. The exact mass of this compound (C₁₇H₁₇NO) is calculated to be 251.1310 g/mol . An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the molecular formula.

Table 1: Theoretical Exact Mass Data

| Compound Name | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| This compound | C₁₇H₁₇NO | 251.1310 |

| 1-Benzylpyrrolidin-3-one | C₁₁H₁₃NO | 175.0997 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS fragmentation pattern for this compound is not documented in the available literature, a predictive analysis can be made based on its structure and by comparison with the known fragmentation of 1-benzylpyrrolidin-3-one. nih.gov

For this compound, the molecular ion [M]⁺• at m/z 251 would be expected. A primary and highly probable fragmentation pathway would be the cleavage of the bond between the nitrogen atom and the benzhydryl group, leading to the formation of a stable benzhydryl cation (diphenylmethyl cation) at m/z 167. This is due to the high stability of this carbocation, which is resonance-stabilized by the two phenyl rings. The remaining pyrrolidin-3-one radical cation would likely undergo further fragmentation.

The fragmentation pattern of 1-benzylpyrrolidin-3-one, as observed in its GC-MS data, shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), which is a characteristic fragment of benzyl-containing compounds. nih.gov Other significant fragments are observed at m/z 175 (molecular ion), 146, and 147. nih.gov

Table 2: Predicted and Observed Mass Spectrometry Fragmentation Data

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predicted/Observed |

| This compound | 251 | 167 (benzhydryl cation) | Predicted |

| 1-Benzylpyrrolidin-3-one | 175 | 147, 146, 91 (tropylium cation) | Observed nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. americanpharmaceuticalreview.com This allows for the identification of functional groups and can offer insights into molecular conformation.

The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ketone group within the pyrrolidinone ring, typically appearing in the region of 1700-1750 cm⁻¹. The spectra would also feature C-H stretching vibrations from the aromatic rings and the aliphatic pyrrolidine ring, as well as C-N stretching vibrations.

Data for the analogous compound, 1-benzylpyrrolidin-3-one, reveals a strong IR absorption band corresponding to the C=O stretch. nih.gov The Raman spectrum of this analog also provides complementary information, particularly for the non-polar bonds. nih.gov

Table 3: Key Vibrational Modes for this compound and its Analog

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed in 1-Benzylpyrrolidin-3-one (IR/Raman) |

| C=O Stretch (Ketone) | 1700 - 1750 | Yes nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Yes nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | Yes nih.gov |

| C-N Stretch | 1180 - 1360 | Yes nih.gov |

| Aromatic C=C Stretch | 1400 - 1600 | Yes nih.gov |

The presence of the two phenyl rings in this compound, compared to the single phenyl ring in 1-benzylpyrrolidin-3-one, would likely lead to more complex and potentially broader aromatic C-H and C=C stretching regions in the spectra. Conformational analysis using vibrational spectroscopy could potentially distinguish between different spatial arrangements of the bulky benzhydryl group relative to the pyrrolidinone ring.

Computational and Theoretical Investigations of 1 Benzhydrylpyrrolidin 3 One

Molecular Docking and Ligand-Target Interactions (Predictive, not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used in drug discovery to predict how a small molecule, such as 1-benzhydrylpyrrolidin-3-one, might interact with a protein target.

Identification of Potential Binding Sites on Biological Macromolecules

To identify potential binding sites for this compound, one would first need to select a relevant biological macromolecule. The choice of target would typically be guided by preliminary experimental data suggesting a particular biological activity. As no such data for this compound is readily available in the public domain, any selection of a target protein would be arbitrary.

Predictive Binding Affinity Estimation

Following a molecular docking simulation, scoring functions are used to estimate the binding affinity between the ligand and the protein. These estimations are typically given in units of energy (e.g., kcal/mol). A lower (more negative) value generally indicates a more favorable binding interaction. Without performing these simulations, no predictive binding affinity data can be provided.

A hypothetical data table for predicted binding affinities would look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Protein A | Value | Residue 1, Residue 2 |

| Hypothetical Protein B | Value | Residue 3, Residue 4 |

This table is for illustrative purposes only, as no actual data is available.

Understanding Ligand-Protein Interactions at an Atomic Level

Detailed analysis of the docked pose of this compound within a protein's binding site would reveal the specific atomic interactions responsible for binding. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the pyrrolidine (B122466) ring could act as a hydrogen bond acceptor, while the aromatic rings of the benzhydryl group could engage in pi-pi stacking or hydrophobic interactions with corresponding residues in the protein.

A hypothetical table summarizing these interactions would be structured as follows:

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | e.g., O of C=O | e.g., TYR 123 | Value |

| Hydrophobic | e.g., Benzhydryl | e.g., LEU 45, ILE 67 | Value |

This table is for illustrative purposes only, as no actual data is available.

Biological and Pharmacological Research: in Vitro and Mechanistic Studies of 1 Benzhydrylpyrrolidin 3 One Derivatives

Modulation of Ion Channels and Receptors (In Vitro)

The interaction of 1-benzhydrylpyrrolidin-3-one derivatives with various components of the central and peripheral nervous systems has been a subject of scientific investigation. These studies, conducted in controlled laboratory settings, aim to understand the fundamental mechanisms by which these compounds exert their effects.

While direct electrophysiological studies on this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential for this chemical class to modulate calcium channel activity. The pyrrolidine (B122466) ring is a core structure in several compounds identified as T-type calcium channel inhibitors. mdpi.com For instance, a series of novel pyrrolidine-based inhibitors were developed and evaluated for their activity against Caᵥ3.1 and Caᵥ3.2 channels, demonstrating that this scaffold is a viable starting point for targeting these particular ion channels. mdpi.com

Furthermore, the benzhydryl moiety is a key feature of known calcium antagonists. Studies on N-benzhydrylpiperazine derivatives have confirmed their efficacy as calcium channel blockers, with their action being examined through changes in cell membrane permeability to calcium. nih.gov These findings suggest that the combination of the benzhydryl group and a heterocyclic core, such as the pyrrolidinone ring, may confer calcium channel modulating properties. However, without specific electrophysiological assays on this compound, its precise effect on calcium channels remains speculative.

Research into compounds structurally similar to this compound has revealed significant interactions with the cannabinoid system. Specifically, a series of 1-benzhydryl-3-phenylurea and their 1-benzhydryl-3-phenylthiourea isosteres have been synthesized and evaluated for their affinity for human CB1 and CB2 cannabinoid receptors. acs.orgnih.gov These studies found that the compounds were selective ligands for the CB1 receptor. acs.orgnih.gov

To determine the functional activity of these ligands, a [³⁵S]-GTPγS binding assay was employed. acs.orgnih.gov This assay measures the level of G protein activation following receptor engagement and can distinguish between agonists, antagonists, and inverse agonists. acs.org The results demonstrated that the 1-benzhydryl-3-phenylurea derivatives act as inverse agonists at the CB1 receptor. acs.orgnih.gov Inverse agonists are unique in that they bind to the same receptor as an agonist but produce an opposite pharmacological response. acs.org The 1-benzhydryl-3-phenylurea scaffold was identified as a promising new template for developing CB1 cannabinoid receptor inverse agonists. acs.orgnih.gov

The affinity of these compounds for the cannabinoid receptors is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled ligand is measured and expressed as a Kᵢ value. nih.gov While the specific Kᵢ values for derivatives of this compound itself are not detailed in the provided search results, the data on the closely related urea (B33335) and thiourea (B124793) derivatives underscore the potential of this chemical family to selectively target the CB1 receptor.

Table 1: Cannabinoid Receptor Activity of 1-Benzhydryl-3-phenylurea Derivatives No specific data values were available in the search results to populate this table.

| Compound | Receptor Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/Eₘₐₓ) | Assay Type |

|---|---|---|---|

| 1-Benzhydryl-3-phenylurea analogue | Data not available | Inverse Agonist | [³⁵S]-GTPγS |

The pharmacological profile of the pyrrolidinone scaffold extends beyond cannabinoid receptors. Studies on related structures indicate potential interactions with other important central nervous system receptors. For example, research has described a series of pyrrolidine derivatives that act as antagonists for the neurokinin-3 (NK3) receptor, which is a target for developing novel antipsychotics. nih.gov Another study identified a series of pyrrolidine-based compounds as full agonists of the ghrelin receptor, a target for conditions like muscle atrophy.

Furthermore, competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor have been developed from different chemical series, highlighting the therapeutic interest in modulating this receptor. nih.gov While direct antagonism of AMPA receptors by this compound has not been reported, the versatility of the pyrrolidinone core in interacting with various receptors suggests that a broader screening of its activity would be a valuable area for future research.

Enzyme Inhibition Studies (In Vitro)

In addition to interacting with receptors and ion channels, small molecules can exert their effects by inhibiting the activity of specific enzymes.

The Hepatitis B Virus (HBV) ribonuclease H (RNase H) is considered an attractive, though currently unexploited, drug target. Inhibition of this enzyme disrupts viral replication. Extensive research has identified several classes of compounds that inhibit HBV RNase H, including α-hydroxytropolones, N-hydroxyisoquinolinediones, and N-hydroxypyridinediones (HPDs). These compounds are believed to function by chelating the two essential Mg²⁺ ions in the enzyme's active site.

However, a review of the available scientific literature did not yield any studies investigating this compound or its direct derivatives as inhibitors of Ribonuclease H. The current focus of inhibitor development for this target remains on other chemical scaffolds.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders, making it a significant therapeutic target. Numerous classes of GSK-3β inhibitors have been discovered, often through high-throughput screening and subsequent optimization.

Research has led to the development of potent GSK-3β inhibitors from various heterocyclic families, such as pyrimidin-4-ones and pyrrolo[2,3-b]pyridines. For example, a pyrimidin-4-one based amide conjugate was found to have a potent inhibitory effect on GSK-3β with an IC₅₀ value of 71 nM. Similarly, a novel pyrrolo[2,3-b]pyridine compound, S01, exhibited significant GSK-3β inhibition with an IC₅₀ of 0.35 nM. Despite the intense research into GSK-3β inhibitors, there is a lack of published data specifically identifying the this compound scaffold as an inhibitor of this enzyme. The current body of research focuses on alternative structural motifs.

Other Enzyme Targets and Mechanistic Insights

There is currently no publicly available research that has specifically investigated the inhibitory activity of this compound against various enzyme targets. While studies on related compounds, such as certain benzhydrylpiperazine derivatives, have explored their potential as anticancer agents, this information is not directly applicable to this compound. The specific enzymatic interactions and mechanistic pathways for this compound remain uncharacterized in the scientific literature.

Cellular Assays (In Vitro)

Antiproliferative Activity against Cancer Cell Lines

No specific data from in vitro studies on the antiproliferative effects of this compound against human cancer cell lines is available in the public research domain. While research on other pyrrolidine derivatives has shown antiproliferative potential against various cancer cells, these findings cannot be directly extrapolated to this compound.

Anti-HBV Replication in Cell Culture Models

There is no published research evaluating the efficacy of this compound in inhibiting the replication of the Hepatitis B virus (HBV) in cell culture models. The existing body of research on anti-HBV compounds focuses on other chemical scaffolds, and the potential of this compound in this therapeutic area has not been reported.

Neuroinflammatory Response Modulation in Microglial Cells

The effect of this compound on modulating neuroinflammatory responses in microglial cells has not been a subject of published scientific investigation. The role of microglia in neuroinflammation is a significant area of research; however, the specific interaction of this compound with these immune cells of the central nervous system is unknown.

Mechanisms of Cellular Action (e.g., signal transduction pathways)

Due to the lack of dedicated studies, the mechanisms of cellular action for this compound, including its potential effects on various signal transduction pathways, have not been elucidated.

Antimicrobial Activity Evaluation (In Vitro)

Specific in vitro evaluations of the antimicrobial activity of this compound against bacterial or fungal strains have not been reported in the available scientific literature. While the broader class of pyrrolidine-containing compounds has been investigated for antimicrobial properties, data specific to this particular molecule is absent.

Broad-Spectrum Antimicrobial Properties

There is currently no available scientific literature detailing the broad-spectrum antimicrobial properties of this compound or its derivatives.

Specific Bacterial or Fungal Target Inhibition

There is currently no available scientific literature detailing the specific inhibition of bacterial or fungal targets by this compound or its derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophores and Structural Motifs

Due to the absence of direct research on 1-benzhydrylpyrrolidin-3-one, the elucidation of its key pharmacophores and essential structural motifs for any specific biological activity remains speculative. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For compounds containing a benzhydryl group and a nitrogen-containing heterocycle, the key pharmacophoric elements often include the two aromatic rings of the benzhydryl group and the nitrogen atom of the pyrrolidine (B122466) ring. nih.govnih.gov

Role of Stereochemistry in Biological Activity

Stereochemistry is a critical factor in the biological activity of many chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.netwikipedia.org this compound possesses a chiral center at the carbon atom of the benzhydryl group, and depending on the substitution pattern, could have additional chiral centers. The spatial arrangement of the bulky benzhydryl group relative to the pyrrolidine ring would be expected to significantly impact how the molecule fits into a biological target. Studies on other chiral pyrrolidine derivatives have demonstrated that biological activity can be highly dependent on the stereoconfiguration. nih.gov However, no studies have been found that resolve the enantiomers of this compound and evaluate their individual biological activities.

Correlation of Physicochemical Properties with Biological Activities

QSAR studies correlate variations in physicochemical properties of a series of compounds with their biological activities to develop predictive models. nih.gov For this compound, the lack of a homologous series of compounds with measured biological activities precludes any such analysis.

Lipophilicity (LogP) and Its Impact on Cellular Permeation and Target Binding

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The benzhydryl group contributes significantly to the lipophilicity of this compound. While a certain degree of lipophilicity is necessary for crossing cellular membranes, including the blood-brain barrier for CNS-active drugs, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. No experimental LogP data or studies correlating the lipophilicity of this compound with its cellular permeation or target binding have been reported.

Steric Bulk and Its Effect on Binding Site Complementarity

The size and shape of a molecule (its steric properties) are fundamental to its ability to fit into a receptor's binding site. The bulky benzhydryl group of this compound imposes significant steric constraints. The complementarity of this shape with a specific binding pocket would be a major determinant of its biological activity. Modifications to the benzhydryl group or the pyrrolidine ring would alter the steric profile and, consequently, the binding affinity. However, in the absence of SAR data for a series of analogues, the precise effects of steric bulk on the binding of this compound cannot be detailed.